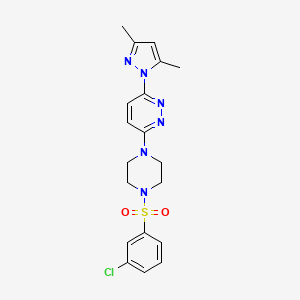

3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

描述

3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring two distinct pharmacophores: a 3-chlorophenylsulfonyl-piperazine moiety and a 3,5-dimethylpyrazole group. Pyridazine-based compounds are widely studied in medicinal chemistry due to their diverse biological activities, including anti-inotropic, anti-platelet aggregation, anti-bacterial, and anti-viral effects . The sulfonyl group in the piperazine subunit may enhance metabolic stability and receptor-binding affinity, while the dimethylpyrazole substituent could improve lipophilicity and bioavailability .

属性

IUPAC Name |

3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O2S/c1-14-12-15(2)26(23-14)19-7-6-18(21-22-19)24-8-10-25(11-9-24)29(27,28)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDBUOSMVHOGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 1421507-32-5) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 445.9 g/mol. The presence of various functional groups such as the sulfonamide and pyrazole moieties contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20ClN5O3S |

| Molecular Weight | 445.9 g/mol |

| CAS Number | 1421507-32-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known for its ability to inhibit various enzymes, while the pyrazole moiety has been associated with anticancer properties. The compound may exert its effects by:

- Inhibiting Enzyme Activity: The sulfonamide group can impede the function of enzymes involved in critical metabolic pathways.

- Modulating Receptor Activity: The piperazine ring may interact with neurotransmitter receptors, potentially influencing signaling pathways related to cancer cell proliferation.

Anticancer Activity

Research indicates that derivatives containing pyrazole scaffolds exhibit significant anticancer properties. A study evaluating similar pyrazole compounds reported effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.

Case Study:

In a comparative analysis, compounds similar to our target showed IC50 values ranging from 10 to 30 µM against MCF-7 cells, demonstrating promising cytotoxicity. The combination of these compounds with standard chemotherapeutics like doxorubicin enhanced their efficacy, suggesting potential for combination therapies .

Antitubercular Activity

The compound's structural components suggest potential activity against Mycobacterium tuberculosis . A related study found that pyrazole derivatives exhibited IC90 values between 3.73 and 40.32 µM against M. tuberculosis strains, indicating effective inhibition .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the antifungal and antibacterial properties of similar compounds:

- Antifungal Activity: Compounds were tested against pathogenic fungi such as Candida albicans and Aspergillus niger, showing significant inhibition at concentrations as low as 25 µg/mL.

- Antibacterial Activity: Testing against Gram-positive bacteria revealed that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL .

科学研究应用

Antimicrobial Activity

Research has indicated that compounds containing piperazine and pyridazine scaffolds exhibit significant antimicrobial properties. The sulfonamide group in this compound may contribute to its antibacterial activity by interfering with bacterial folic acid synthesis. A study highlighted that derivatives of piperazine showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .

Anticancer Properties

Pyridazine derivatives have been explored for their anticancer activities due to their ability to inhibit specific kinases involved in cancer cell proliferation. The compound under consideration may act as an inhibitor of tyrosine kinases, which are critical in signaling pathways that control cell division and survival. Recent studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating these pathways .

Neurological Applications

The piperazine ring is often associated with neuroactive properties. Compounds similar to 3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine have been investigated for their potential use in treating neurological disorders such as depression and anxiety. Their ability to cross the blood-brain barrier makes them suitable candidates for central nervous system-targeted therapies .

Drug Design and Development

The structural characteristics of this compound make it an interesting scaffold for drug design. The pyridazine core can be modified to enhance solubility and bioavailability while maintaining or improving biological activity. Computational studies have shown that modifications at specific positions can lead to improved interactions with biological targets, facilitating the development of more effective therapeutics .

Case Studies

相似化合物的比较

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

This compound replaces the sulfonyl-piperazine group with a phenoxypropyl-piperazine chain. Its reported anti-bacterial and anti-viral activities highlight the importance of the piperazine-pyridazine core in modulating biological effects .

3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Lacking the piperazine subunit, this derivative focuses on the pyrazole-pyridazine framework. The 3,5-dimethyl groups on pyrazole increase steric bulk, which may influence solubility and membrane permeability .

3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine

This analog features a methylsulfonylphenyl-pyrazole hybrid attached to pyridazine. The methylsulfonyl group shares electronic similarities with the 3-chlorophenylsulfonyl group in the target compound, suggesting overlapping SAR (structure-activity relationship) trends .

Physicochemical Properties

- Lipophilicity : The 3,5-dimethylpyrazole group in the target compound likely increases logP compared to analogs with smaller substituents (e.g., unsubstituted pyrazole) .

- Metabolic Stability: The sulfonyl-piperazine group may reduce oxidative metabolism compared to the phenoxypropyl chain in , enhancing half-life.

- Solubility : Polar sulfonyl and piperazine groups could improve aqueous solubility relative to purely aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。